

Side-by-side comparison of commercial antibodies for alpha-actinin-2.

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A Researcher's Guide to Commercial Alpha-Actinin-2 Antibodies

An Objective Comparison for Optimal Experimental Outcomes

For researchers in cell biology, neuroscience, and muscle physiology, the accurate detection of alpha-actinin-2 (ACTN2) is crucial for understanding cytoskeletal dynamics, sarcomere organization, and cellular signaling. As a key crosslinking protein at the Z-disc of striated muscle and in focal adhesions of non-muscle cells, the choice of a reliable antibody is paramount for generating reproducible and conclusive data. This guide provides a side-by-side comparison of commercially available antibodies for alpha-actinin-2, supported by publicly available data to aid researchers in selecting the most suitable reagent for their specific application.

Performance Comparison of Commercial Alpha-Actinin-2 Antibodies

The following table summarizes key features of several commercially available alpha-actinin-2 antibodies. The selection is based on the availability of validation data and the number of citations in peer-reviewed literature, which serves as an indicator of community validation.



Supplier	Catalog Number	Antibody Type	Host	Validated Applicatio ns	Recomme nded Dilutions (Vendor Data)	Citations (as of late 2025)
MilliporeSi gma	A7811	Monoclonal (EA-53)	Mouse	WB, IHC, ICC/IF, IP, ELISA	Not specified by vendor	1500+[1]
Abcam	ab9465	Monoclonal (EA-53)	Mouse	WB, IHC, ICC/IF, IP, Flow Cytometry	WB: 1:1000, IHC-P: 1:50, ICC/IF: 1:100	370+[2]
Santa Cruz Biotech	sc-17829	Monoclonal (H-2)	Mouse	WB, IP, IF, IHC(P), ELISA	Not specified by vendor	190+[3]
Proteintech	14221-1- AP	Polyclonal	Rabbit	WB, IHC, IF/ICC, IP, ELISA	WB: 1:30000, IHC: 1:1000, IF: 1:400	30+[4][5]
Proteintech	68223-1-lg	Monoclonal (1D5F9)	Mouse	WB, ELISA	WB: 1:20000 - 1:100000	1+[6]
Thermo Fisher	PA5-27863	Polyclonal	Rabbit	WB, IHC(P), ICC/IF	WB: 1:500- 1:10000, IHC-P: 1:100- 1:1000, ICC/IF: 1:100- 1:1000	Multiple publication s cited on product page[7]



GeneTex	GTX10321 9	Polyclonal (N1N3)	Rabbit	WB, IHC, ICC/IF	WB: 1:500- 1:3000, IHC-P: 1:100- 1:1000, ICC/IF: 1:100- 1:1000	15+[8]
Novus Biologicals	NBP2- 79705	Monoclonal (ACTN2/32 93)	Mouse	WB, IHC	WB: 1-2 μg/ml, IHC: 1-2 μg/ml	Data available on product page[9]

Experimental Methodologies

Detailed and consistent protocols are critical for the successful application of any antibody. Below are generalized yet detailed protocols for key applications based on common laboratory practices and information from supplier datasheets. Researchers should always refer to the specific product datasheet for any antibody-specific recommendations.

Western Blotting (WB) Protocol

- Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
- Electrophoresis: Mix 20-30 μg of protein lysate with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 4-12% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes on ice or using a semi-dry transfer system.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with
 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.



- Primary Antibody Incubation: Incubate the membrane with the primary alpha-actinin-2 antibody (diluted in blocking buffer as per vendor recommendations or optimization) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRPconjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an
 enhanced chemiluminescence (ECL) substrate and visualize the signal using a
 chemiluminescence imaging system. Alpha-actinin-2 has a predicted molecular weight of
 approximately 103 kDa.[5]

Immunofluorescence (IF) Protocol for Cultured Cells

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
- Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25%
 Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells three times with PBS. Block with 1-5% BSA in PBS for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary alpha-actinin-2 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times for 5 minutes each with PBS.
- Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto microscope slides



using an anti-fade mounting medium.

• Imaging: Visualize the staining using a fluorescence or confocal microscope.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissue

- Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a
 retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or
 water bath. Allow slides to cool to room temperature.
- Blocking: Wash slides in PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (for chromogenic detection). Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 1 hour.
- Primary Antibody Incubation: Incubate sections with the primary alpha-actinin-2 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times with PBS or TBST.
- Detection: For chromogenic detection, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Develop with a DAB substrate kit. For fluorescent detection, incubate with a fluorophore-conjugated secondary antibody.
- Counterstaining: Counterstain with hematoxylin for chromogenic detection.
- Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
- Imaging: Visualize with a bright-field or fluorescence microscope.

Visualizing Experimental Logic and Biological Context



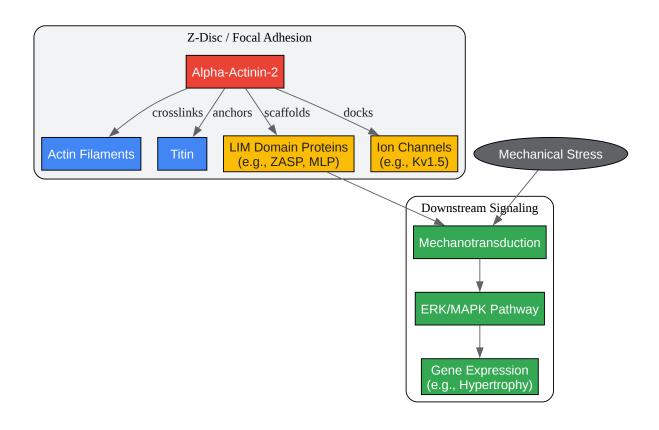
To further aid in experimental design and data interpretation, the following diagrams illustrate a typical antibody validation workflow and the central role of alpha-actinin-2 in cellular signaling.



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Caption: A logical workflow for selecting and validating a commercial antibody.





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Caption: Alpha-actinin-2 as a signaling hub at the Z-disc.

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References



- 1. citeab.com [citeab.com]
- 2. citeab.com [citeab.com]
- 3. scbt.com [scbt.com]
- 4. (14221-1-AP) ACTN2 antibody Proteintech CiteAb [citeab.com]
- 5. ACTN2 antibody (14221-1-AP) | Proteintech [ptglab.com]
- 6. ACTN2 antibody (68223-1-lg) | Proteintech [ptglab.com]
- 7. alpha Actinin 2 Polyclonal Antibody (PA5-27863) [thermofisher.com]
- 8. citeab.com [citeab.com]
- 9. Alpha Actinin 2 Antibody (ACTN2/3293) (NBP2-79705): Novus Biologicals [novusbio.com]
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